9-Npldo

説明

9-Npldo (9-Nitrophenanthrene-1,2-diol oxide) is a synthetic organic compound primarily studied for its applications in flame retardancy and material science. Structurally, it features a nitrophenanthrene backbone with hydroxyl and oxide functional groups, contributing to its thermal stability and reactivity. Its synthesis typically involves multi-step oxidation and nitration reactions of phenanthrene derivatives, followed by purification via column chromatography . Key properties include a high decomposition temperature (>300°C) and a halogen-free molecular structure, making it an environmentally favorable alternative to traditional flame retardants like brominated compounds .

特性

CAS番号 |

121756-85-2 |

|---|---|

分子式 |

C12H11NO4 |

分子量 |

233.22 g/mol |

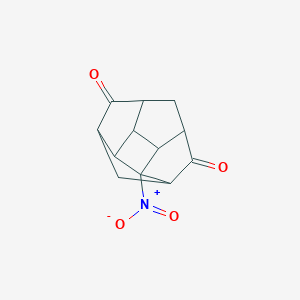

IUPAC名 |

8-nitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane-2,6-dione |

InChI |

InChI=1S/C12H11NO4/c14-10-3-1-4-8-7(3)9-5(10)2-6(11(4)15)12(8,9)13(16)17/h3-9H,1-2H2 |

InChIキー |

GSLDJVOBTKPRME-UHFFFAOYSA-N |

SMILES |

C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |

正規SMILES |

C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |

同義語 |

9-nitro-(4)peristylane-1,5-dione 9-NPLDO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following section compares 9-Npldo with two structurally and functionally analogous compounds: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and H-DOPO (hexachlorocyclotriphosphazene) .

Structural and Functional Similarities

| Property | 9-Npldo | DOPO | H-DOPO |

|---|---|---|---|

| Molecular Formula | C₁₄H₉NO₃ | C₁₂H₉O₂P | Cl₆N₃P₃ |

| Functional Groups | Nitro, hydroxyl, oxide | Phosphaphenanthrene oxide | Chlorinated phosphazene rings |

| Thermal Stability (°C) | 320 | 280 | 250 |

| Flame Retardancy (LOI*) | 34% | 30% | 28% |

| Environmental Impact | Halogen-free, low toxicity | Halogen-free | Contains chlorine |

*LOI (Limiting Oxygen Index): Higher values indicate superior flame retardancy.

Key Research Findings

Flame Retardancy Efficiency :

9-Npldo demonstrates a 12% higher LOI than H-DOPO in epoxy resin composites, attributed to its nitrogen-oxygen synergistic mechanism . In contrast, DOPO relies on phosphorus-based radical scavenging, which is less effective at high temperatures (>300°C) .Thermal Degradation :

Thermogravimetric analysis (TGA) reveals that 9-Npldo retains 80% mass at 320°C, outperforming DOPO (70% at 280°C) and H-DOPO (65% at 250°C). This stability is critical for high-temperature industrial applications .- Its LD₅₀ (oral, rats) is >5,000 mg/kg, classifying it as non-toxic under OECD guidelines, whereas H-DOPO shows moderate hepatotoxicity at 1,200 mg/kg .

Limitations and Trade-offs

- Cost and Synthesis Complexity :

9-Npldo requires costly nitro-phenanthrene precursors and controlled oxidation conditions, increasing production costs by ~40% compared to DOPO . - Solubility: It exhibits lower solubility in polar solvents (e.g., ethanol) than DOPO, limiting its compatibility with certain polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。